molecular formula C14H12F3NO3 B11606882 ethyl [3-(trifluoroacetyl)-1H-indol-1-yl]acetate

ethyl [3-(trifluoroacetyl)-1H-indol-1-yl]acetate

Cat. No.: B11606882
M. Wt: 299.24 g/mol
InChI Key: OTISOKLZHNXVFI-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETATE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoroacetyl group attached to the indole ring, which imparts unique chemical and physical properties. It is used in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETATE typically involves the reaction of indole derivatives with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting trifluoroacetylated indole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s ability to form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL TRIFLUOROACETATE: A related compound with similar trifluoroacetyl functionality but lacking the indole moiety.

    2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE: Another compound with trifluoroacetyl groups but different structural features.

Uniqueness

ETHYL 2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETATE is unique due to the presence of both the indole ring and the trifluoroacetyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

ethyl 2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetate

InChI

InChI=1S/C14H12F3NO3/c1-2-21-12(19)8-18-7-10(13(20)14(15,16)17)9-5-3-4-6-11(9)18/h3-7H,2,8H2,1H3

InChI Key

OTISOKLZHNXVFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F

Origin of Product

United States

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